3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
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Overview
Description
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two isopropyl groups attached to a phenoxy group, which is further connected to a benzene ring with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2,6-di(propan-2-yl)phenol with an appropriate halogenated benzene derivative under basic conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with a benzene-1,2-dicarbonitrile derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly used. Conditions may vary depending on the nucleophile and desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amides, and alcohols, depending on the specific reaction and reagents used.
Scientific Research Applications
3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and π-π interactions with target molecules, while the cyano groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
- 2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate disodium salt
Uniqueness
This compound stands out due to its unique combination of isopropyl, phenoxy, and cyano groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
214494-53-8 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[2,6-di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2O/c1-13(2)16-8-6-9-17(14(3)4)20(16)23-19-10-5-7-15(11-21)18(19)12-22/h5-10,13-14H,1-4H3 |
InChI Key |
KSABZNGKSCOBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
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